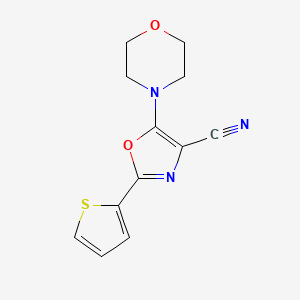
5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile is an oxazole.
Aplicaciones Científicas De Investigación
INTERACTION OF 5-(MORPHOLIN-4-YL)-2-(4-PHTHALIMIDOBUTYL)- AND 5-(MORPHOLIN-4-YL)-2-(5-PHTHALIMIDOPENTYL)-1,3-OXAZOLE-4-CARBONITRILES WITH HYDRAZINE HYDRATE
Further studies on the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate reveal the formation of recyclization products, illustrating the dynamic chemistry of these compounds under different conditions. This reactivity is essential for the synthesis of new heterocyclic compounds, which could have implications in various scientific research applications, such as material science, pharmaceuticals, and agrochemicals (Chumachenko, Shablykin & Brovarets, 2014).
Applications in Material Science and Pharmaceuticals
DESIGN AND SYNTHESIS OF NEW FUNCTIONALIZED 8-(THIOPHEN-2-YL)-1,2,3,4-TETRAHYDROQUINOLINES AS TURN-OFF CHEMOSENSORS FOR SELECTIVE RECOGNITION OF Pd2+ IONS
The development of chemosensors based on thiophene derivatives, such as 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile, for the selective identification of Pd2+ ions demonstrates the potential application of these compounds in environmental monitoring and analytical chemistry. The ability to detect toxic metal ions with high sensitivity and selectivity is crucial for environmental protection and industrial process monitoring, highlighting the relevance of thiophene-derivatized compounds in scientific research (Shally et al., 2020).
THIOPHENE-DERIVATIZED PYBOX AND ITS HIGHLY LUMINESCENT LANTHANIDE ION COMPLEXES
The synthesis of luminescent lanthanide ion complexes using thiophene-derivatized compounds, such as 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline), showcases the application of these materials in the development of new luminescent markers and sensors. The high quantum yields and stability of these complexes make them suitable for applications in bioimaging, optical materials, and sensing technologies, further underscoring the versatility of thiophene-based compounds in scientific research (de Bettencourt-Dias, Viswanathan & Rollett, 2007).
Propiedades
Nombre del producto |
5-(4-Morpholinyl)-2-thiophen-2-yl-4-oxazolecarbonitrile |
|---|---|
Fórmula molecular |
C12H11N3O2S |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
5-morpholin-4-yl-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C12H11N3O2S/c13-8-9-12(15-3-5-16-6-4-15)17-11(14-9)10-2-1-7-18-10/h1-2,7H,3-6H2 |
Clave InChI |
XAGWXZRVFOZLMS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(N=C(O2)C3=CC=CS3)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



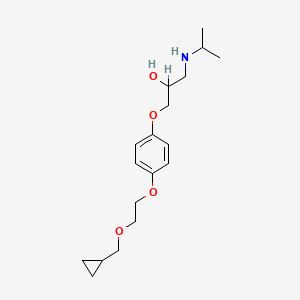

![(5-Methyl-3-(morpholinomethyl)-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indol-6-yl)(naphthalen-1-yl)methanone](/img/structure/B1201742.png)

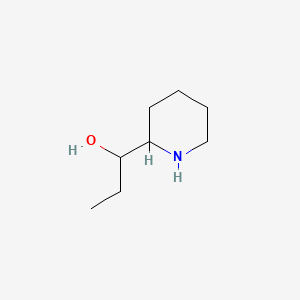
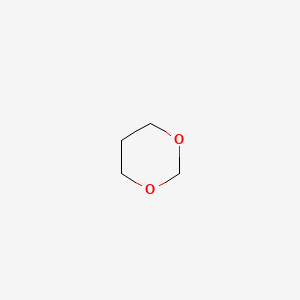
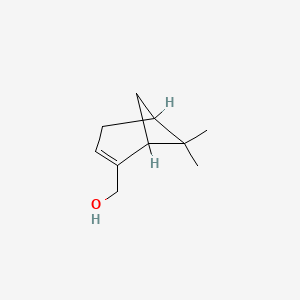
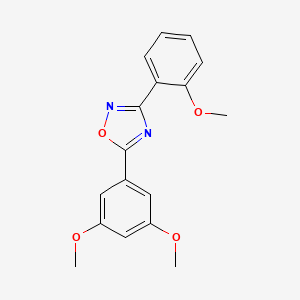
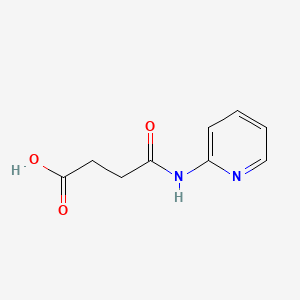
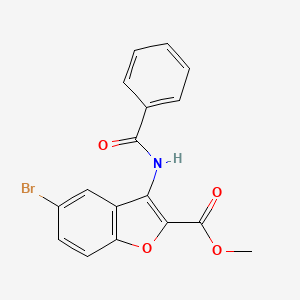
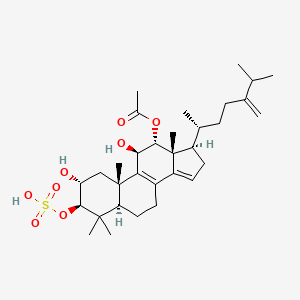
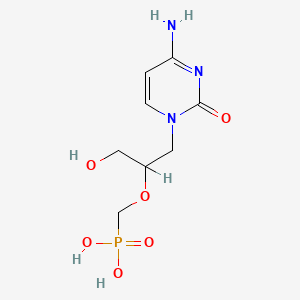
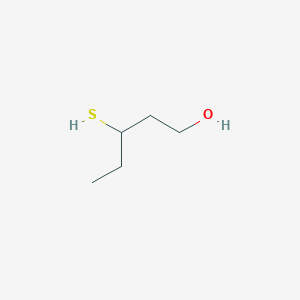
![Imidazo[1,5-a]pyrazine](/img/structure/B1201761.png)